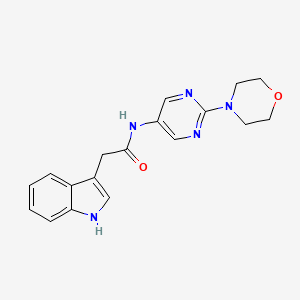

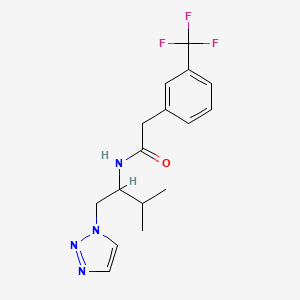

![molecular formula C15H12BrIO3 B2930479 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 1797753-75-3](/img/structure/B2930479.png)

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray diffraction, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” such as its molecular weight, storage temperature, and physical form can be found in the sources I have access to .科学的研究の応用

Synthesis and Chemical Properties

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is a compound that may be synthesized through various chemical pathways involving halogenated benzaldehydes and methoxybenzaldehydes. For instance, studies have explored the synthesis of related brominated and methoxylated compounds, highlighting methods that could be adapted for the synthesis of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde. These methods involve bromination, methoxylation, and coupling reactions, which are fundamental in organic synthesis and chemical research (Chen Bing-he, 2008; W. V. Otterlo et al., 2004).

Photocatalytic and Electrochemical Applications

The related compounds of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde have been studied for their potential in photocatalytic and electrochemical applications. For example, selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide highlights the utility of such compounds in green chemistry and sustainable chemical processes (S. Higashimoto et al., 2009). Furthermore, the paired electrolysis of methoxybenzyl alcohol to methoxybenzaldehyde demonstrates the compound's relevance in electrosynthesis, showcasing its potential for energy-efficient and environmentally friendly chemical synthesis (Rebecca S. Sherbo et al., 2018).

Antimicrobial and Biological Activity

Compounds structurally related to 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde have been evaluated for their antimicrobial activity and biological effects. For instance, bromophenols derived from marine algae have demonstrated significant DPPH radical scavenging activity, suggesting potential antioxidant properties (Ke-kai Li et al., 2008). Additionally, the synthesis of oxazolones with potential pharmacological applications further underscores the versatility of halogenated and methoxylated benzaldehydes in drug discovery and development (E. Rosca, 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with theDopamine Transporter (DAT) . DAT plays a crucial role in regulating dopamine levels in the brain, which is involved in reward, motivation, and motor control.

Mode of Action

Compounds with similar structures have been shown to havenanomolar affinity for DAT . This suggests that 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde might bind to DAT and influence its function, potentially altering dopamine levels in the brain.

Biochemical Pathways

Given its potential interaction with dat, it may influence thedopaminergic neurotransmitter system . This system plays a key role in several neurological processes, including reward, motivation, and motor control.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. For instance, the storage temperature for similar compounds is typically around 2-8°C . .

特性

IUPAC Name |

2-bromo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrIO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXAWFBKNNCFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrIO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

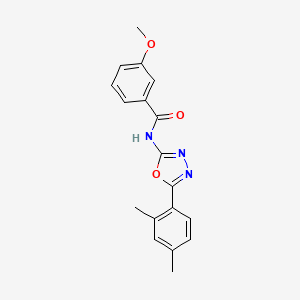

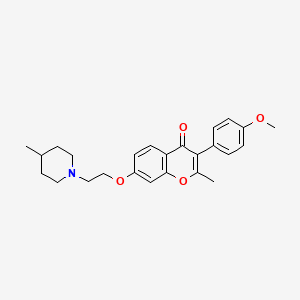

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)

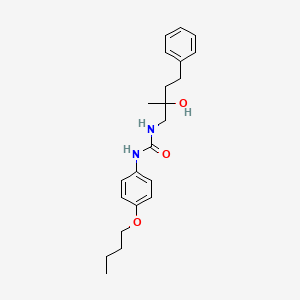

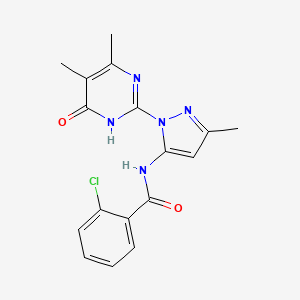

![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)

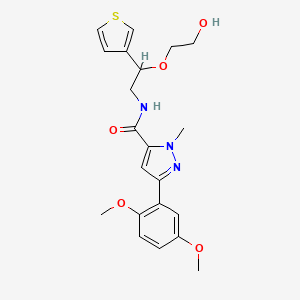

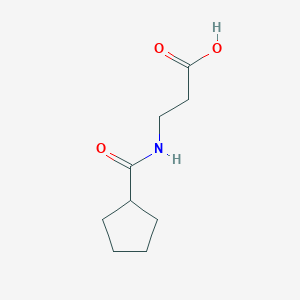

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)